molecular formula C10H10FIO2 B567396 Ethyl 2-(3-fluoro-4-iodophenyl)acetate CAS No. 1261606-34-1

Ethyl 2-(3-fluoro-4-iodophenyl)acetate

Cat. No.: B567396
CAS No.: 1261606-34-1
M. Wt: 308.091
InChI Key: MVSKFYHLLRBZLT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 2-(3-fluoro-4-iodophenyl)acetate typically involves the esterification of 2-(3-fluoro-4-iodophenyl)acetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Ethyl 2-(3-fluoro-4-iodophenyl)acetate undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(3-fluoro-4-azidophenyl)acetate .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-fluoro-4-iodophenyl)acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity .

Properties

IUPAC Name

ethyl 2-(3-fluoro-4-iodophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FIO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSKFYHLLRBZLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70721437
Record name Ethyl (3-fluoro-4-iodophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261606-34-1
Record name Ethyl (3-fluoro-4-iodophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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